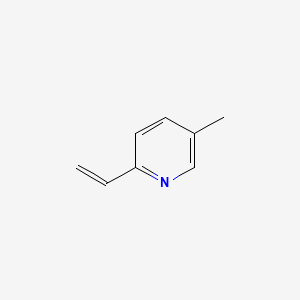

5-Methyl-2-vinylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, characterized by a vinyl group at the 2-position and a methyl group at the 5-position. This compound is a clear to faintly opalescent liquid and is used in various industrial applications, including as a monomer for resins, an oil additive, and a dye acceptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-vinylpyridine typically involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150-200°C in an autoclave. The conversion is kept relatively low to manage the reaction effectively .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Neutralization: It neutralizes acids in exothermic reactions to form salts and water.

Polymerization: It can polymerize exothermically, which is a significant reaction in its use as a monomer for resins.

Common Reagents and Conditions:

Acids: Used in neutralization reactions.

Polymerization Inhibitors: Such as tert-butylcatechol, to prevent unwanted polymerization during storage.

Major Products:

Salts: Formed during neutralization reactions.

Polymers: Formed during polymerization reactions, used in various industrial applications.

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-vinylpyridine has several scientific research applications:

Chemistry: Used as a monomer in the synthesis of various polymers, including poly(2-vinylpyridine) and its copolymers.

Biology: Studied for its potential use in drug delivery systems and as a component in pH-responsive membranes.

Medicine: Investigated for its role in enhancing the efficacy of cytostatic drugs in cancer treatment.

Industry: Utilized in the production of resins, oil additives, and as a dye acceptor.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-vinylpyridine involves its ability to undergo polymerization and neutralization reactions. In biological systems, it has been shown to act as an immunomodulator, enhancing the efficacy of cytostatic drugs by promoting increases in survival time in animal models . The molecular targets and pathways involved in these effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-Vinylpyridine: Similar in structure but lacks the methyl group at the 5-position.

4-Vinylpyridine: Another vinylpyridine derivative with the vinyl group at the 4-position, used in similar applications.

Uniqueness: 5-Methyl-2-vinylpyridine is unique due to the presence of both a vinyl group and a methyl group, which influence its reactivity and applications. Its ability to act as an immunomodulator in combination with cytostatic drugs sets it apart from other vinylpyridine derivatives .

Biologische Aktivität

5-Methyl-2-vinylpyridine (MVP) is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MVP, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

This compound is characterized by a vinyl group at the second position and a methyl group at the fifth position of the pyridine ring. This unique substitution pattern influences its reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation to form pyridine N-oxides, reduction to yield reduced pyridine derivatives, and substitution reactions leading to halogenated or alkylated derivatives.

The biological activity of MVP is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biochemical processes. It has been shown to modulate pathways related to cell signaling, gene expression, and metabolic processes. Such interactions may lead to significant effects on cellular functions, making MVP a candidate for further research in therapeutic applications.

Antimicrobial and Antiviral Properties

Research indicates that compounds containing the pyridine nucleus, including MVP, exhibit notable antimicrobial and antiviral activities. These compounds have been investigated for their potential against various pathogens, including bacteria and viruses. The presence of additional functional groups can enhance these activities, making MVP a subject of interest in the search for new antimicrobial agents .

Antitumor Effects

MVP has been explored for its potential role in developing antitumor agents. Studies involving copolymers containing MVP units have demonstrated immunostimulating effects and increased phagocytic activity in macrophages, which are crucial for the body's immune response . Such findings suggest that MVP may contribute to cancer treatment strategies by enhancing immune function.

Immunomodulatory Effects

Copolymers of N-vinylpyrrolidone and this compound have shown promising immunomodulatory effects. These copolymers have been reported to increase phagocytic activity by 15-45% compared to controls, indicating their potential as adjuvants in vaccine formulations or therapies aimed at boosting immune responses .

Case Studies

- Phagocytic Activity Enhancement : A study demonstrated that copolymers containing MVP significantly increased macrophage phagocytic activity when administered intramuscularly at a dose of 50 mg/kg. This enhancement suggests a potential application in immunotherapy .

- Antimicrobial Evaluation : In vitro studies have shown that MVP derivatives exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy was correlated with the structural modifications made to the pyridine ring .

Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-5-vinylpyridine | Vinyl at position 5 | Similar reactivity; potential antiviral |

| 4-Vinylpyridine | Vinyl at position 4 | Antimicrobial properties |

| 2-Methyl-5-ethylpyridine | Ethyl instead of vinyl | Reduced polymerization capability |

This compound stands out due to its specific structural features that impart unique reactivity compared to other pyridine derivatives. Its ability to polymerize makes it valuable in materials science while retaining biological activity that could be harnessed for therapeutic purposes.

Eigenschaften

IUPAC Name |

2-ethenyl-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.